molecular formula C17H17ClN2O3S B5064838 N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5064838
M. Wt: 364.8 g/mol
InChI Key: WJHIAAVYZRXGMS-UHFFFAOYSA-N
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Description

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group, a carbamothioyl group, and a phenylacetamide moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the intermediate phenylacetamide derivative. This intermediate is then treated with thiophosgene to introduce the carbamothioyl group, resulting in the formation of the target compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide can be compared with similar compounds such as:

    N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: This compound shares a similar core structure but has a morpholine ring instead of the phenylacetamide moiety.

    N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide: This compound has a more complex structure with additional heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-22-14-10-13(15(23-2)9-12(14)18)19-17(24)20-16(21)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHIAAVYZRXGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC(=O)CC2=CC=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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